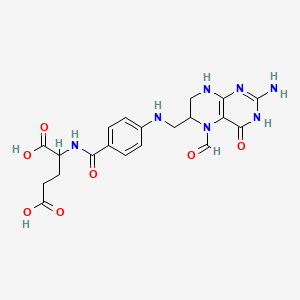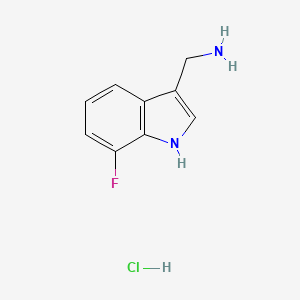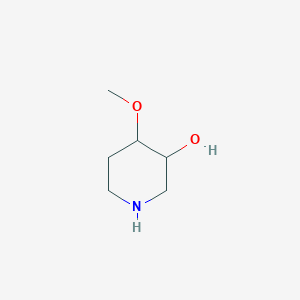
Cannabichromevarinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabichromevarinic acid is a phytocannabinoid found naturally in the cannabis plant. It is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. This compound is a propyl cannabinoid and is believed to be non-psychoactive, making it safe for both children and adults .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cannabichromevarinic acid can be synthesized through the combination of geranyl pyrophosphate and olivetolic acid to produce cannabigerolic acid. The enzyme cannabichromenic acid synthase can then cyclize cannabigerolic acid to form this compound .
Industrial Production Methods: Industrial production of this compound can involve the use of microorganisms and fermentation processes. Specific enzymes such as acyl activating enzyme, polyketide synthase, olivetolic acid cyclase, and prenyltransferase are utilized in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Cannabichromevarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, muriatic acid, and acetic acid. The conditions often involve specific pH levels and temperatures to facilitate the reactions .
Major Products Formed: The major products formed from these reactions can include other cannabinoids and their derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cannabichromevarinic acid has shown promise in various scientific research applications:
Chemistry: It is used in the study of cannabinoid biosynthesis and the development of synthetic cannabinoids.
Biology: Research has focused on its role in the endocannabinoid system and its interactions with cannabinoid receptors.
Industry: It is used in the production of medical marijuana and other cannabis-derived products.
Mécanisme D'action
Cannabichromevarinic acid is similar to other varinic acid cannabinoids such as cannabigerovarinic acid, cannabidivarinic acid, and tetrahydrocannabivarinic acid. These compounds share an elongated chemical structure that facilitates diverse interactions with biological targets. this compound is unique in its specific interactions with cannabinoid receptors and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- Cannabigerovarinic acid
- Cannabidivarinic acid
- Tetrahydrocannabivarinic acid
Cannabichromevarinic acid stands out due to its non-psychoactive nature and its potential use in treating neurological disorders.
Propriétés
Numéro CAS |
64898-02-8 |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-propylchromene-6-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-12-16-15(18(21)17(14)19(22)23)9-11-20(4,24-16)10-6-8-13(2)3/h8-9,11-12,21H,5-7,10H2,1-4H3,(H,22,23) |
Clé InChI |
OIVPAQDCMDYIIL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




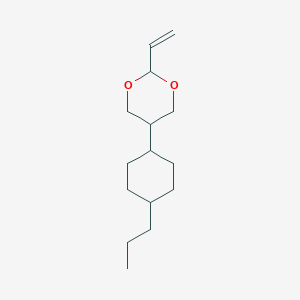
![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
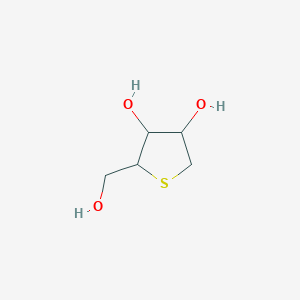
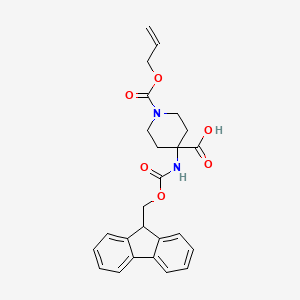
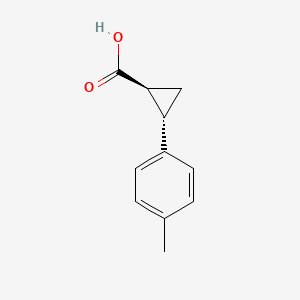
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)



